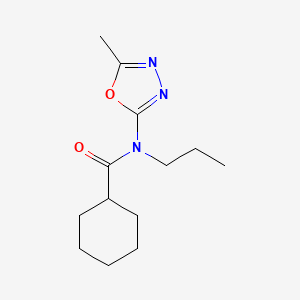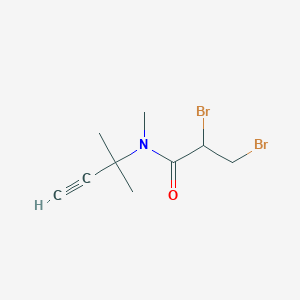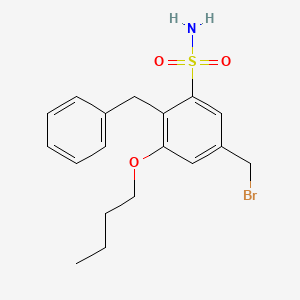
N-(2,2-Dichloroethenyl)-2-hydroxy-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dichloroethenyl)-2-hydroxy-4-methylbenzamide is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a dichloroethenyl group attached to a benzamide structure, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloroethenyl)-2-hydroxy-4-methylbenzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with 2,2-dichloroethenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dichloroethenyl)-2-hydroxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethenyl group to less chlorinated or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the dichloroethenyl group.
Scientific Research Applications
N-(2,2-Dichloroethenyl)-2-hydroxy-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2-Dichloroethenyl)-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The dichloroethenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
N-(2,2-Dichloroethenyl)-2-hydroxy-4-methylbenzamide can be compared with other similar compounds, such as:
N-(2,2-Dichloroethenyl)acetamide: This compound shares the dichloroethenyl group but has a different core structure, leading to different chemical and biological properties.
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine: This compound also contains the dichloroethenyl group but is structurally distinct, with different applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity.
Properties
CAS No. |
62513-81-9 |
|---|---|
Molecular Formula |
C10H9Cl2NO2 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
N-(2,2-dichloroethenyl)-2-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-6-2-3-7(8(14)4-6)10(15)13-5-9(11)12/h2-5,14H,1H3,(H,13,15) |
InChI Key |
HPCICCMRVQOHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC=C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoate](/img/structure/B14532535.png)







![4-{Formyl[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B14532586.png)

![9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine](/img/structure/B14532604.png)



